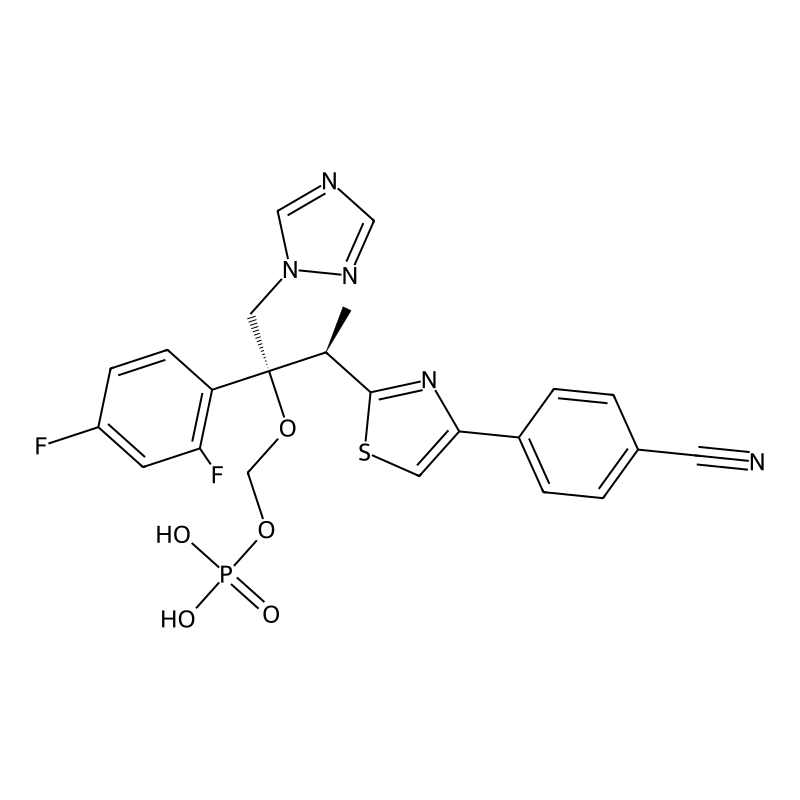Fosravuconazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Treatment for Eumycetoma
- Current Challenges: Eumycetoma, a fungal infection causing chronic inflammation and tissue destruction, poses a significant health burden in resource-limited settings. The current standard treatment, itraconazole, has limitations including high cost, low efficacy, and severe side effects. This often leads to the need for multiple amputations, with devastating consequences for patients [2].
- Promise of Fosravuconazole: Fosravuconazole demonstrates several advantages that make it a promising candidate for eumycetoma treatment. It is a prodrug, meaning it gets converted in the body to ravuconazole, the active antifungal agent. Ravuconazole exhibits potent in vitro activity against Madurella mycetomatis, a major causative agent of eumycetoma [2].
- Clinical Trial Results: A 2017 double-blind, randomized clinical trial by the Mycetoma Research Centre (MRC) in Sudan compared the efficacy of weekly fosravuconazole to daily itraconazole, both combined with surgery at 6 months. The positive results, presented in November 2023 at the European Conference on Tropical Medicine and International Health (ECTMIH), demonstrated that fosravuconazole is safe, patient-friendly, and effective in treating eumycetoma [2].
Source
Fosravuconazole L-lysine ethanolate is a prodrug of ravuconazole, classified as a novel triazole antifungal agent. It exhibits broad-spectrum antifungal activity, particularly effective against various dermatophytes and pathogenic fungi, including the genera Trichophyton, Candida, Aspergillus, and Cryptococcus . The compound is designed to improve the bioavailability and hydrophilicity of its parent drug, ravuconazole, thereby enhancing its therapeutic efficacy in treating fungal infections like onychomycosis, a common nail infection .
As mentioned earlier, fosravuconazole acts as a prodrug for ravuconazole. Ravuconazole's antifungal activity stems from its ability to inhibit the enzyme 14α-demethylase, a critical step in the fungal ergosterol biosynthesis pathway []. Depleting ergosterol disrupts the integrity of fungal cell membranes, ultimately leading to fungal cell death [].
Fosravuconazole undergoes enzymatic conversion to ravuconazole upon administration. This conversion involves hydrolysis and subsequent metabolic processes that enhance its antifungal properties. The primary mechanism of action involves the inhibition of 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis in fungal cell membranes . This inhibition disrupts membrane integrity and function, leading to fungal cell death.
The biological activity of fosravuconazole is characterized by its potent antifungal effects. Clinical studies have demonstrated that it significantly improves cure rates in patients with onychomycosis compared to placebo treatments. For instance, a study showed a complete cure rate of 59.4% at 48 weeks for patients treated with fosravuconazole compared to only 5.8% for those receiving a placebo . Additionally, it has shown minimal interaction with cytochrome P450 enzymes, suggesting a favorable safety profile and reduced risk of drug-drug interactions .
Fosravuconazole is synthesized through a multi-step chemical process involving the modification of ravuconazole to enhance its solubility and absorption. The synthesis typically includes:
- Formation of the L-lysine salt: This step enhances the water solubility of the compound.
- Purification: The product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for clinical use.
- Characterization: The final product undergoes rigorous characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Fosravuconazole is primarily indicated for the treatment of onychomycosis but is also being explored for other fungal infections such as eumycetoma caused by Madurella mycetomatis. Clinical trials are ongoing to evaluate its efficacy against this condition, with promising results indicating it may be an effective alternative to existing treatments like itraconazole . Moreover, it is being investigated for potential applications in treating dermatomycoses and Chagas disease .
Studies investigating drug interactions have shown that fosravuconazole has minimal effects on major metabolic pathways. It does not significantly inhibit cytochrome P450 enzymes such as CYP3A4, CYP2C8, CYP2C19, CYP2D6, or CYP1A2, which are often involved in drug metabolism. This profile suggests that fosravuconazole can be co-administered with other medications without significant risk of adverse interactions .
Fosravuconazole shares similarities with other triazole antifungals but has distinct advantages due to its prodrug formulation. Below are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Ravuconazole | Inhibition of ergosterol biosynthesis | Parent compound; less soluble than fosravuconazole |
| Itraconazole | Inhibition of ergosterol biosynthesis | Widely used but has more drug interactions |
| Voriconazole | Inhibition of ergosterol biosynthesis | Effective against Aspergillus species; more side effects |
| Fluconazole | Inhibition of ergosterol biosynthesis | Less effective against certain fungi; well-tolerated |
Fosravuconazole’s enhanced solubility and lower interaction potential make it particularly unique among triazole antifungals, positioning it as a promising candidate for treating onychomycosis and potentially other fungal infections .








